N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide
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Description
The compound is a derivative of benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ), which has been described as an antimicrobial agent active against gram-positive and gram-negative pathogens .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzenesulfonyl derivatives have been synthesized through N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) .Future Directions
While specific future directions for this compound are not available, there is ongoing research into the development of new antibiotics with activity towards a broad spectrum of bacteria, including multiresistant strains . Further structure-aided design efforts towards obtaining novel BSTHQ derivatives are envisioned .
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzene-1-sulfonamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both of these enzymes are involved in bacterial membrane synthesis .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the synthesis of bacterial membranes, leading to the bactericidal activity of the compound .
Biochemical Pathways
The affected biochemical pathway is the bacterial membrane synthesis pathway . By inhibiting MurD and GlmU, the compound disrupts this pathway, preventing the formation of bacterial membranes . The downstream effects include the disruption of bacterial growth and survival .
Result of Action
The molecular effect of the compound’s action is the inhibition of MurD and GlmU enzymes . On a cellular level, this results in a disturbed membrane architecture in bacteria, leading to their death . The compound has shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUNLRIZCUHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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